molecular formula C12H20N4 B1465622 1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine CAS No. 1248382-59-3

1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine

Katalognummer: B1465622
CAS-Nummer: 1248382-59-3
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: GTSPDGPKCLPIIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by a pyrimidine ring substituted with a propan-2-yl group at the 6-position and a piperidin-3-amine group at the 1-position. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Substitution at the 6-Position:

    Formation of Piperidin-3-amine: The piperidin-3-amine moiety can be synthesized through the reduction of piperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reaction: The final step involves coupling the 6-(Propan-2-yl)pyrimidine with piperidin-3-amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde functionalities to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as enzyme inhibition and receptor modulation.

    Biological Studies: It serves as a tool compound for studying biological pathways and mechanisms, particularly those involving aminopyrimidines.

    Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-3-amine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

1248382-59-3

Molekularformel

C12H20N4

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-(6-propan-2-ylpyrimidin-4-yl)piperidin-3-amine

InChI

InChI=1S/C12H20N4/c1-9(2)11-6-12(15-8-14-11)16-5-3-4-10(13)7-16/h6,8-10H,3-5,7,13H2,1-2H3

InChI-Schlüssel

GTSPDGPKCLPIIU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NC=N1)N2CCCC(C2)N

Kanonische SMILES

CC(C)C1=CC(=NC=N1)N2CCCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.